1-(Aminomethyl)cyclopropanecarboxylic acid

Description

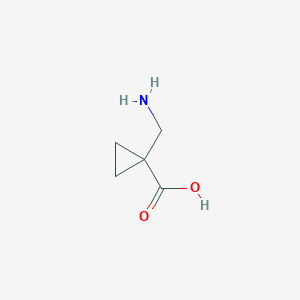

Structure

3D Structure

Properties

IUPAC Name |

1-(aminomethyl)cyclopropane-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9NO2/c6-3-5(1-2-5)4(7)8/h1-3,6H2,(H,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MJQJJFZHAQFTDZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1(CN)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

115.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

139126-45-7 | |

| Record name | 139126-45-7 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

1-(Aminomethyl)cyclopropanecarboxylic acid synthesis and properties

An In-Depth Technical Guide to 1-(Aminomethyl)cyclopropanecarboxylic Acid: Synthesis, Properties, and Applications

Introduction: The Significance of Constrained Amino Acids

In the landscape of medicinal chemistry and drug development, the conformational rigidity of a molecule is a critical determinant of its biological activity. Unconstrained, flexible molecules can adopt numerous conformations, only a fraction of which may be biologically active. This conformational ambiguity can lead to off-target effects and reduced potency. This compound is a non-proteinogenic, conformationally restricted amino acid that addresses this challenge. The presence of the cyclopropane ring locks the molecule's backbone, providing a rigid scaffold that is invaluable for designing potent and selective therapeutic agents.

This guide provides a comprehensive overview of the synthesis, physicochemical properties, and biological applications of this compound, tailored for researchers and drug development professionals. We will delve into the causal mechanisms behind synthetic strategies and explore the molecule's utility as a crucial building block in modern pharmacology.

PART 1: Synthetic Strategies and Methodologies

The synthesis of this compound and its derivatives is a topic of significant interest, with several distinct strategies developed to construct this valuable scaffold. The choice of a synthetic route is often dictated by the desired stereochemistry, scalability, and the availability of starting materials.

Key Synthetic Approach: Iodocarbocyclization of an Allylic Precursor

One of the most robust and elegant methods for synthesizing racemic 2-(aminomethyl)cyclopropane-1,1-dicarboxylic acid, a closely related precursor that can be further modified, involves a sequential iodocarbocyclization, azidation, saponification, and reduction pathway starting from dimethyl 2-allylmalonate.[1][2] This strategy is particularly effective as it avoids potential side reactions like the ring-opening of the cyclopropane moiety, which can plague other synthetic routes.[1]

The core of this synthesis is the iodocarbocyclization step. This reaction is initiated to form the strained cyclopropane ring with a handle (the iodide) for further functionalization. The use of an iodine source transforms the alkene into a reactive intermediate that undergoes an intramolecular cyclization. The subsequent steps are designed to convert the resulting iodomethyl group into the target aminomethyl group. Direct reduction of a nitrile precursor is often problematic and can lead to a mixture of unidentifiable products, making the azide intermediate a more reliable choice.[1] The azide is a stable precursor to the amine, which can be cleanly reduced in the final step.

Step 1: Iodocarbocyclization of Dimethyl 2-allylmalonate

-

Dissolve dimethyl 2-allylmalonate in an appropriate aprotic solvent (e.g., acetonitrile).

-

Add N-iodosuccinimide (NIS) to the solution. The succinimide byproduct is easily removed, making NIS a preferred iodine source.

-

Stir the reaction at room temperature until analysis (e.g., TLC or LC-MS) indicates complete consumption of the starting material.

-

Work up the reaction by quenching with a reducing agent (e.g., sodium thiosulfate solution) and extract the product with an organic solvent.

-

Purify the resulting dimethyl 2-(iodomethyl)cyclopropane-1,1-dicarboxylate via column chromatography.

Step 2: Azidation of the Iodide Intermediate

-

Dissolve the purified iodide intermediate in a polar aprotic solvent like DMF.

-

Add sodium azide (NaN₃). This reaction proceeds via an Sₙ2 mechanism, displacing the iodide with the azide nucleophile.

-

Heat the reaction mixture (e.g., to 60-80 °C) to facilitate the displacement.

-

Monitor the reaction for completion.

-

Upon completion, cool the mixture, dilute with water, and extract the azido product into an organic solvent.

-

Purify the resulting dimethyl 2-(azidomethyl)cyclopropane-1,1-dicarboxylate.

Step 3: Saponification of the Diester

-

Treat the azido diester with an aqueous base, such as sodium hydroxide or lithium hydroxide, in a solvent mixture (e.g., THF/water).

-

Stir at room temperature or with gentle heating to hydrolyze both ester groups to carboxylates.

-

Acidify the reaction mixture with a strong acid (e.g., HCl) to protonate the carboxylates.

-

Extract the resulting 2-(azidomethyl)cyclopropane-1,1-dicarboxylic acid.

Step 4: Reduction of the Azide to the Amine

-

Dissolve the azido diacid in a suitable solvent (e.g., methanol or ethanol).

-

Perform a catalytic hydrogenation using a catalyst such as Palladium on carbon (Pd/C) under an atmosphere of hydrogen gas. Alternatively, other reducing agents like triphenylphosphine followed by water can be used (Staudinger reduction).

-

After the reaction is complete, filter off the catalyst.

-

Evaporate the solvent to yield the final product, 2-(aminomethyl)cyclopropane-1,1-dicarboxylic acid.[1]

PART 2: Physicochemical and Biological Properties

The unique three-membered ring structure of this compound imparts distinct properties that are foundational to its utility in research and development.

Physicochemical Data

The properties of the parent compound are summarized below. It is important to note that this molecule is often used in its hydrochloride salt form to improve solubility and stability.[3]

| Property | Value | Source |

| IUPAC Name | 1-(aminomethyl)cyclopropane-1-carboxylic acid | [4] |

| Molecular Formula | C₅H₉NO₂ | [4][5] |

| Molecular Weight | 115.13 g/mol | [4][5] |

| CAS Number | 139126-45-7 | [4] |

| Appearance | Solid | [5] |

| InChI Key | MJQJJFZHAQFTDZ-UHFFFAOYSA-N | [4] |

Biological Profile and Applications

The rigid cyclopropane scaffold makes this amino acid a valuable building block for creating molecules with well-defined three-dimensional shapes, enhancing their interaction with specific biological targets.

-

GABA Analogs: The cis and trans isomers of 2-(aminomethyl)cyclopropanecarboxylic acid are conformationally restricted analogues of gamma-aminobutyric acid (GABA), the primary inhibitory neurotransmitter in the central nervous system.[1][6] This makes them key intermediates for developing drugs that target GABA receptors, which are implicated in conditions like epilepsy, anxiety, and neuropathic pain.[7]

-

Antidepressants: A significant application is in the synthesis of novel antidepressants. Derivatives such as Midalcipran, a serotonin-norepinephrine reuptake inhibitor (SNRI), are based on a 1-aryl-2-(aminomethyl)cyclopropanecarboxylic acid core.[8][9] The constrained cyclopropane ring is crucial for the compound's pharmacological activity and favorable side-effect profile.[8]

-

NMDA Receptor Modulation: The related compound, 1-aminocyclopropane-1-carboxylic acid (ACC), is known to act as a partial agonist at the glycine site of the N-methyl-D-aspartate (NMDA) receptor.[10][11] This activity suggests that derivatives could be explored for their potential in treating neurological disorders where NMDA receptor function is dysregulated.

-

Peptidomimetics: Incorporating cyclopropane-containing amino acids into peptides can drastically alter their secondary structure and improve metabolic stability.[12] This allows for the precise directional control of side chains, a feature essential for designing peptides with enhanced therapeutic properties.

Conclusion

This compound stands out as a premier building block in modern medicinal chemistry. Its inherent conformational rigidity provides a powerful tool for designing drugs with high specificity and improved pharmacokinetic profiles. The synthetic routes, particularly those employing cyclization strategies, offer reliable access to this scaffold and its derivatives. As the demand for more sophisticated and targeted therapeutics grows, the strategic application of constrained amino acids like this compound will undoubtedly continue to expand, paving the way for new treatments for a wide range of challenging diseases.

References

-

Diastereoselective Synthesis of Cyclopropane Amino Acids Using Diazo Compounds Generated in Situ. (n.d.). The Journal of Organic Chemistry - ACS Publications. Retrieved January 14, 2026, from [Link]

-

Concise Synthesis of Optically Active Cyclopropane β-Amino Acid Derivatives via Olefination of Cyclopropanone Surrogates. (n.d.). PMC - NIH. Retrieved January 14, 2026, from [Link]

-

Biosynthesis of Strained Amino Acids by a PLP-Dependent Enzyme through Cryptic Halogenation. (n.d.). Angewandte Chemie International Edition. Retrieved January 14, 2026, from [Link]

-

Synthesis of Cyclopropane α-Amino Acids. (2025). Synfacts. Retrieved January 14, 2026, from [Link]

-

Synthesis of Cyclopropane α-Amino Acids. (2004). ResearchGate. Retrieved January 14, 2026, from [Link]

-

The Activity of Cis and Trans -2- (Aminomethyl) Cyclopropane Carboxylic Acids on GABA - Related Mechanisms in the Central Nervous System of Limulus and Periplanata and of Mammals. (1982). PubMed. Retrieved January 14, 2026, from [Link]

-

1-Aminocyclopropane-1-carboxylic acid. (n.d.). Wikipedia. Retrieved January 14, 2026, from [Link]

- Process for the preparation of 1-amino-cyclopropane-carboxylic acid compounds. (1983). Google Patents.

-

This compound. (n.d.). PubChem. Retrieved January 14, 2026, from [Link]

-

Synthesis of racemic 2-(aminomethyl)cyclopropane-1,1- dicarboxylic acid as a new constrained. (n.d.). SCIDAR. Retrieved January 14, 2026, from [Link]

-

1-Aryl-2-(aminomethyl)cyclopropanecarboxylic acid derivatives. A new series of potential antidepressants. (1985). PubMed. Retrieved January 14, 2026, from [Link]

-

1-Aryl-2-(aminomethyl)cyclopropanecarboxylic acid derivatives. A new series of potential antidepressants. (1985). Journal of Medicinal Chemistry - ACS Publications. Retrieved January 14, 2026, from [Link]

-

Effect of 1-aminocyclopropanecarboxylic acid on N-methyl-D-aspartate-stimulated [3H]-noradrenaline release in rat hippocampal synaptosomes. (1995). PubMed. Retrieved January 14, 2026, from [Link]

-

Synthetic route to the 2‐(aminomethyl)cyclopropane‐1,1‐dicarboxylic acid 11. (n.d.). ResearchGate. Retrieved January 14, 2026, from [Link]

-

(1R,2S)-2-(aminomethyl)cyclopropane-1-carboxylic acid. (n.d.). PubChem. Retrieved January 14, 2026, from [Link]

-

Methods for the preparation of 1-Aminocyclopropanecarboxylic Acids. (2010). ResearchGate. Retrieved January 14, 2026, from [Link]

-

This compound hydrochloride. (n.d.). MySkinRecipes. Retrieved January 14, 2026, from [Link]

- Simple synthesis process of 1-aminocyclopropane-1-carboxylic acid. (2014). Google Patents.

-

cyclopropanecarboxylic acid. (n.d.). Organic Syntheses Procedure. Retrieved January 14, 2026, from [Link]

-

Determination of 1-aminocyclopropane-1-carboxylic Acid and Its Structural Analogue by Liquid Chromatography and Ion Spray Tandem Mass Spectrometry. (2000). PubMed. Retrieved January 14, 2026, from [Link]

-

Determination of 1-aminocyclopropane-1-carboxylic acid and structural analogue by liquid chromatography and ionspray tandem mass spectrometry. (2000). ResearchGate. Retrieved January 14, 2026, from [Link]

-

1-Aminocyclopropane-1-carboxylic acid. (n.d.). PubChem. Retrieved January 14, 2026, from [Link]

Sources

- 1. scidar.kg.ac.rs [scidar.kg.ac.rs]

- 2. researchgate.net [researchgate.net]

- 3. Buy this compound hydrochloride | 1421601-23-1 [smolecule.com]

- 4. This compound | C5H9NO2 | CID 15033901 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 6. The activity of cis and trans -2- (aminomethyl) cyclopropane carboxylic acids on GABA - related mechanisms in the central nervous system of Limulus and Periplanata and of mammals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. This compound hydrochloride [myskinrecipes.com]

- 8. 1-Aryl-2-(aminomethyl)cyclopropanecarboxylic acid derivatives. A new series of potential antidepressants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Effect of 1-aminocyclopropanecarboxylic acid on N-methyl-D-aspartate-stimulated [3H]-noradrenaline release in rat hippocampal synaptosomes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. 1-Amino-1-cyclopropanecarboxylic acid, 98% 1 g | Buy Online | Thermo Scientific Chemicals [thermofisher.com]

- 12. Concise Synthesis of Optically Active Cyclopropane β-Amino Acid Derivatives via Olefination of Cyclopropanone Surrogates - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Stereoselective Synthesis of 1-(Aminomethyl)cyclopropanecarboxylic Acid

Abstract

This technical guide provides an in-depth exploration of the stereoselective synthesis of 1-(aminomethyl)cyclopropanecarboxylic acid, a conformationally constrained γ-amino acid analogue of significant interest in medicinal chemistry. As a rigid scaffold, this molecule serves as a valuable tool in drug design to modulate the bioactivity and pharmacokinetic properties of therapeutic agents.[1][2][3] This document details various synthetic strategies, emphasizing asymmetric methodologies that provide precise control over stereochemistry. Key topics include catalyst-controlled cyclopropanation, the use of chiral auxiliaries, and enzymatic resolutions. Each section elucidates the mechanistic underpinnings of the reactions, offers practical insights into experimental design, and presents detailed protocols for key transformations. This guide is intended for researchers, scientists, and professionals in the field of drug development seeking to leverage this unique structural motif.

Introduction: The Significance of Constrained Amino Acids in Drug Discovery

The conformational flexibility of small molecules is a critical parameter in drug design, influencing binding affinity to biological targets and metabolic stability.[4][5] Unnatural amino acids with constrained topologies have emerged as powerful tools for medicinal chemists to optimize the pharmacological profiles of peptide- and peptidomimetic-based drugs.[3][6] Among these, cyclopropane-containing amino acids are particularly noteworthy due to the unique structural rigidity imparted by the three-membered ring.[7][8]

This compound, a conformationally restricted analogue of γ-aminobutyric acid (GABA), has garnered considerable attention.[1][2] Its rigid structure allows for precise orientation of the amino and carboxylic acid functional groups, which can lead to enhanced selectivity and potency for specific biological targets, such as GABA transporters.[1][9] The stereochemistry of the cyclopropane ring is crucial for its biological activity, making stereoselective synthesis an essential aspect of its application in drug discovery.[10] This guide will delve into the primary asymmetric strategies to access enantiomerically pure isomers of this valuable building block.

Strategic Approaches to Stereoselective Synthesis

The synthesis of this compound with defined stereochemistry presents a significant synthetic challenge, requiring control of two stereocenters on the cyclopropane ring. The main strategies employed can be broadly categorized as:

-

Catalytic Asymmetric Cyclopropanation: Utilizing chiral catalysts to induce enantioselectivity in the formation of the cyclopropane ring.

-

Chiral Auxiliary-Mediated Synthesis: Temporarily incorporating a chiral moiety to direct the stereochemical outcome of the cyclopropanation step.[11]

-

Resolution of Racemates: Separating a racemic mixture of the target molecule or a key intermediate, often through enzymatic methods.

The choice of strategy often depends on factors such as scalability, desired stereoisomer, and the availability of starting materials and catalysts.

Catalytic Asymmetric Cyclopropanation

Catalyst-controlled asymmetric cyclopropanation is a highly efficient method for constructing chiral cyclopropanes.[12] This approach typically involves the reaction of an alkene with a carbene precursor in the presence of a chiral transition metal catalyst, such as those based on rhodium or copper.[13][14]

2.1.1. Rhodium-Catalyzed Cyclopropanation

Chiral rhodium(II) carboxylate complexes are powerful catalysts for the asymmetric cyclopropanation of alkenes with diazo compounds. The mechanism involves the formation of a chiral rhodium carbene intermediate, which then transfers the carbene to the alkene in a stereocontrolled manner.

Workflow for Rhodium-Catalyzed Asymmetric Cyclopropanation:

Caption: Workflow for Rhodium-Catalyzed Asymmetric Cyclopropanation.

Key Experimental Considerations:

-

Catalyst Selection: The choice of chiral ligands on the rhodium catalyst is paramount for achieving high enantioselectivity. Dirhodium tetrakis[N-phthaloyl-(S)-tert-leucinate], Rh₂(S-PTTL)₄, is an example of an effective catalyst.

-

Diazo Compound: Ethyl diazoacetate is a common carbene precursor. Its slow addition to the reaction mixture is crucial to maintain a low concentration and suppress side reactions.

-

Solvent: Non-coordinating solvents like dichloromethane (DCM) or dichloroethane (DCE) are typically used to avoid interference with the catalyst.

2.1.2. Copper-Catalyzed Cyclopropanation

Chiral copper complexes, particularly those with bis(oxazoline) (BOX) or salen ligands, are also effective catalysts for asymmetric cyclopropanation.[13] These reactions often utilize iodonium ylides as carbene precursors, which can be generated in situ.[13]

Detailed Protocol: Copper-Catalyzed Asymmetric Cyclopropanation

-

Catalyst Preparation: In a flame-dried flask under an inert atmosphere, dissolve the chiral copper(I) catalyst (e.g., Cu(I)-BOX complex) in a suitable anhydrous solvent (e.g., DCM).

-

Reaction Setup: To the catalyst solution, add the alkene substrate.

-

In Situ Generation of Carbene Precursor: In a separate flask, prepare a solution of the carbene precursor, such as an iodonium ylide derived from methyl nitroacetate.[13]

-

Slow Addition: Add the carbene precursor solution to the reaction mixture dropwise over several hours at the optimal temperature (often room temperature).

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

-

Workup: Upon completion, quench the reaction, and perform an aqueous workup to remove the catalyst and other water-soluble byproducts.

-

Purification: Purify the crude product by column chromatography on silica gel to isolate the enantioenriched cyclopropane derivative.

Chiral Auxiliary-Mediated Synthesis

The use of a chiral auxiliary is a robust and often predictable method for controlling stereochemistry.[11] In this approach, a chiral molecule is covalently attached to the substrate to direct the facial selectivity of the cyclopropanation reaction. After the desired stereochemistry is established, the auxiliary is cleaved to yield the enantiomerically enriched product.

2.2.1. Evans' Oxazolidinone Auxiliaries

Evans' chiral oxazolidinone auxiliaries are widely used in asymmetric synthesis.[11] They can be acylated with an appropriate α,β-unsaturated acid chloride, and the resulting N-enoyl oxazolidinone can undergo diastereoselective cyclopropanation.

Logical Relationship in Chiral Auxiliary-Mediated Synthesis:

Caption: Logical flow of chiral auxiliary-mediated synthesis.

2.2.2. Diketopiperazine Methodology

A notable strategy involves the use of a chiral diketopiperazine template, which can be prepared from amino acids like (S)-proline. This template can be used to direct the diastereoselective conjugate addition of a sulfur or phosphorus ylide to an exocyclic α,β-unsaturated ester, forming the cyclopropane ring with high stereocontrol.[15][16] Subsequent hydrolysis and deprotection yield the desired 1-aminocyclopropanecarboxylic acid derivative.[15][16]

Comparative Data for Stereoselective Methods:

| Method | Catalyst/Auxiliary | Typical Diastereomeric Ratio (dr) | Typical Enantiomeric Excess (ee) |

| Rh-Catalyzed Cyclopropanation | Rh₂(S-PTTL)₄ | >95:5 | up to 98% |

| Cu-Catalyzed Cyclopropanation | Cu(I)-BOX | >95:5 (trans/cis) | up to 97.5%[13] |

| Evans' Auxiliary | (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone | >98:2 | >99% (after cleavage) |

| Diketopiperazine Method | (6S)-N,N'-bis(p-methoxybenzyl)-3-methylenepiperazine-2,5-dione | >98% d.e.[15][16] | >98% (after cleavage)[15][16] |

Enzymatic Resolution

Enzymatic resolution offers a green and highly selective alternative for obtaining enantiomerically pure compounds. This method relies on the ability of enzymes, such as lipases or proteases, to selectively react with one enantiomer in a racemic mixture, allowing for the separation of the two. For the synthesis of this compound, a racemic ester precursor can be subjected to enzymatic hydrolysis, where the enzyme selectively hydrolyzes one enantiomer to the carboxylic acid, leaving the other enantiomer as the unreacted ester. These can then be separated.

Conclusion and Future Perspectives

The stereoselective synthesis of this compound is a well-developed field with several robust and efficient methodologies. Catalytic asymmetric cyclopropanation offers an atom-economical and elegant approach, while chiral auxiliary-mediated methods provide high levels of stereocontrol and predictability. The choice of a particular synthetic route will depend on the specific requirements of the research or development program.

Future research in this area will likely focus on the development of even more efficient and sustainable catalytic systems, including the use of earth-abundant metals and organocatalysis. Furthermore, the application of flow chemistry and other process intensification technologies could enable the safer and more scalable production of this important building block for the pharmaceutical industry. The continued exploration of novel constrained amino acids, such as this compound, will undoubtedly continue to enrich the toolbox of medicinal chemists and contribute to the discovery of new and improved therapeutics.

References

-

Concise Synthesis of Optically Active Cyclopropane β-Amino Acid Derivatives via Olefination of Cyclopropanone Surrogates. (n.d.). National Institutes of Health. Retrieved January 14, 2026, from [Link]

-

Expedient Synthesis of Cyclopropane α-Amino Acids by the Catalytic Asymmetric Cyclopropanation of Alkenes Using Iodonium Ylides Derived from Methyl Nitroacetate. (2012). Journal of the American Chemical Society, 134(19), 8078–8081. [Link]

-

Design and synthesis of cyclopropane-based conformationally restricted GABA analogues as selective inhibitors for betaine/GABA transporter 1. (2018). Bioorganic & Medicinal Chemistry, 26(22), 5878–5886. [Link]

-

Conformationally restricted GABA analogs: from rigid carbocycles to cage hydrocarbons. (2012). Medicinal Chemistry Research, 21(10), 2683–2702. [Link]

-

Diastereoselective Synthesis of 1-Aryl-2-Amino-Cyclopropane Carboxylates. (2007). Synlett, 2007(14), 2277–2279. [Link]

-

Modular Enantioselective Synthesis of cis-Cyclopropanes through Self-Sensitized Stereoselective Photodecarboxylation with Benzothiazolines. (2021). Journal of the American Chemical Society, 143(35), 14038–14044. [Link]

-

Unnatural Amino Acids: Strategies, Designs, and Applications in Medicinal Chemistry and Drug Discovery. (2022). Journal of Medicinal Chemistry, 65(7), 5251–5282. [Link]

-

Diastereoselective synthesis of cyclopropane amino acids using diazo compounds generated in situ. (1998). The Journal of Organic Chemistry, 63(19), 6776–6786. [Link]

-

Synthesis of γ-Aminobutyric Acid (GABA) Analogues Conformationally Restricted by Bicyclo[3.1.0]hexane/hexene or [4.1.0]Heptane/heptene Backbones as Potent Betaine/GABA Transporter Inhibitors. (2022). Organic Letters, 24(24), 4443–4448. [Link]

-

Conformationally Restricted GABA Analogues: From Rigid Carbocycles to Cage Hydrocarbons. (2011). ResearchGate. Retrieved January 14, 2026, from [Link]

-

GABA and its conformationally restricted analogues. (n.d.). ResearchGate. Retrieved January 14, 2026, from [Link]

-

Amino acid auxiliary-controlled asymmetric C–H functionalization of cyclopropanes. (2015). ResearchGate. Retrieved January 14, 2026, from [Link]

-

Small and Simple, yet Sturdy: Conformationally Constrained Peptides with Remarkable Properties. (2018). Molecules, 23(4), 834. [Link]

-

Peptides Containing β-Amino Acid Patterns: Challenges and Successes in Medicinal Chemistry. (2014). Journal of Medicinal Chemistry, 57(22), 9347–9377. [Link]

-

Asymmetric Cyclopropanation and Epoxidation via a Catalytically Formed Chiral Auxiliary. (2022). Angewandte Chemie International Edition, 61(11), e202115689. [Link]

-

Asymmetric synthesis of substituted 1-aminocyclopropane-1-carboxylic acids via diketopiperazine methodology. (2003). Organic & Biomolecular Chemistry, 1(14), 2531–2542. [Link]

-

Asymmetric synthesis of substituted 1-aminocyclopropane-1-carboxylic acids from a new chiral glycine equivalent with 3,6-dihydro-2H-1,4-oxazin-2-one structure. (1998). Tetrahedron: Asymmetry, 9(10), 1681–1694. [Link]

-

Asymmetric synthesis of substituted 1-aminocyclopropane-1-carboxylic acids via diketopiperazine methodology. (2003). Organic & Biomolecular Chemistry, 1(14), 2531-2542. [Link]

-

Unnatural Amino Acids: Strategies, Designs, and Applications in Medicinal Chemistry and Drug Discovery. (2022). ACS Publications. Retrieved January 14, 2026, from [Link]

-

Exploring Ramachandran and Chi Space: Conformationally Constrained Amino Acids and Peptides in the Design of Bioactive Polypeptide Ligands. (2012). ResearchGate. Retrieved January 14, 2026, from [Link]

-

A novel strategy for the asymmetric synthesis of chiral cyclopropane carboxaldehydes. (2003). Chemical Communications, (11), 1296–1297. [Link]

-

Chiral auxiliary. (n.d.). Wikipedia. Retrieved January 14, 2026, from [Link]

-

An asymmetric synthesis of novel aminocyclopropyl carboxylic acids (ACC). (1993). Journal of the Chemical Society, Chemical Communications, (1), 4–6. [Link]

-

Asymmetric Synthesis of Chiral Cyclopropanes from Vinyl Sulfoxonium Ylides Catalyzed by a Chiral-at-Metal Rh(III) Complex. (2022). Organic Letters, 24(1), 227–232. [Link]

-

1-Aryl-2-(aminomethyl)cyclopropanecarboxylic acid derivatives. A new series of potential antidepressants. (1987). Journal of Medicinal Chemistry, 30(2), 318–325. [Link]

-

The first electrocatalytic stereoselective multicomponent synthesis of cyclopropanecarboxylic acid derivatives. (2020). Green Chemistry, 22(18), 6141–6148. [Link]

-

An Expedient Asymmetric Synthesis of N-Protected (S,S)-2-Aminomethyl-1-cyclopropanecarboxylic Acid. (2010). Synlett, 2010(18), 2729–2732. [Link]

-

Catalytic asymmetric synthesis of cyclopropanecarboxylic acids: an application of chiral copper carbenoid reaction. (1985). Pure and Applied Chemistry, 57(12), 1949–1954. [Link]

-

Stereoselective synthesis of cyclobutyl α-aminocyclopropyl carboxylic acid derivatives. (2007). Tetrahedron, 63(4), 939–949. [Link]

-

Chemo- and Regioselective Asymmetric Synthesis of Cyclic Enamides through the Catalytic Umpolung Organocascade Reaction of α‑Imino Amides. (2022). The Journal of Organic Chemistry. [Link]

-

Stereoselective Synthesis of (1S,3R)-1-Aminocyclopentane-1,3-dicarboxylic Acid via C–H Insertion of Alkylidenecarbene. (1998). Semantic Scholar. Retrieved January 14, 2026, from [Link]

-

Organocatalytic Asymmetric Synthesis of Azabicyclo[2.1.1]hexanes. (2022). Journal of the American Chemical Society, 144(1), 107–112. [Link]

Sources

- 1. Design and synthesis of cyclopropane-based conformationally restricted GABA analogues as selective inhibitors for betaine/GABA transporter 1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Conformationally restricted GABA analogs: from rigid carbocycles to cage hydrocarbons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Unnatural Amino Acids: Strategies, Designs and Applications in Medicinal Chemistry and Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Small and Simple, yet Sturdy: Conformationally Constrained Peptides with Remarkable Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Concise Synthesis of Optically Active Cyclopropane β-Amino Acid Derivatives via Olefination of Cyclopropanone Surrogates - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Modular Enantioselective Synthesis of cis-Cyclopropanes through Self-Sensitized Stereoselective Photodecarboxylation with Benzothiazolines - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Redirecting [linkinghub.elsevier.com]

- 11. Chiral auxiliary - Wikipedia [en.wikipedia.org]

- 12. scilit.com [scilit.com]

- 13. pubs.acs.org [pubs.acs.org]

- 14. Diastereoselective Synthesis of 1-Aryl-2-Amino-Cyclopropane Carboxylates [organic-chemistry.org]

- 15. sci-hub.se [sci-hub.se]

- 16. Asymmetric synthesis of substituted 1-aminocyclopropane-1-carboxylic acids via diketopiperazine methodology - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

1-(Aminomethyl)cyclopropanecarboxylic acid chemical structure and isomers

An In-depth Technical Guide to the Structure and Isomers of 1-(Aminomethyl)cyclopropanecarboxylic Acid and Its Biologically Relevant Analogs

Introduction

This compound and its structural isomers represent a fascinating class of molecules for researchers in medicinal chemistry and neuropharmacology. Their rigid cyclopropane backbone imposes significant conformational constraints, making them valuable tools for probing the active sites of receptors and enzymes. In particular, these compounds are recognized as constrained analogs of γ-aminobutyric acid (GABA), the primary inhibitory neurotransmitter in the mammalian central nervous system.[1][2] This guide provides a detailed exploration of the chemical structure of this compound, clarifies the nuances of its isomerism, and delves into the synthesis, separation, and biological significance of its stereoisomers, which are critical for the development of novel therapeutics targeting neurological disorders.[3]

Part 1: Core Chemical Structure Analysis

The molecule strictly named This compound features both an aminomethyl (-CH₂NH₂) group and a carboxylic acid (-COOH) group attached to the same carbon atom (C1) of the cyclopropane ring.[4]

Key Chemical Properties

| Property | Value | Source |

| Molecular Formula | C₅H₉NO₂ | [4] |

| Molecular Weight | 115.13 g/mol | [4] |

| IUPAC Name | 1-(aminomethyl)cyclopropane-1-carboxylic acid | [4] |

| CAS Number | 139126-45-7 | [4] |

Structural Representation

The fundamental structure is depicted below. A key feature of this specific isomer is its symmetry. Since the C1 carbon is attached to two other methylene (-CH₂) groups within the ring that are chemically equivalent, this molecule does not possess a chiral center. Therefore, this compound is an achiral molecule and does not have enantiomers.[5]

Caption: Chemical structure of this compound.

Part 2: Stereoisomerism in the Structural Isomer: 2-(Aminomethyl)cyclopropanecarboxylic Acid

While the "1-" substituted variant is achiral, the field of GABA research is dominated by its structural isomer, 2-(aminomethyl)cyclopropanecarboxylic acid . In this molecule, the functional groups are attached to adjacent carbons (C1 and C2), creating two chiral centers. This gives rise to a rich stereochemistry, resulting in four distinct stereoisomers.[2][6] These isomers are often the primary focus of drug development due to their varied biological activities.[7]

The four stereoisomers are grouped into two pairs of diastereomers: cis and trans. Each diastereomer, in turn, consists of a pair of enantiomers ((+) and (-)).

-

cis-Isomers (CAMP): The aminomethyl and carboxylic acid groups are on the same face of the cyclopropane ring.

-

trans-Isomers (TAMP): The aminomethyl and carboxylic acid groups are on opposite faces of the ring.

Caption: Isomeric relationships of 2-(aminomethyl)cyclopropanecarboxylic acid.

Part 3: Synthesis and Chiral Separation

The synthesis and isolation of individual stereoisomers are paramount, as biological activity is often highly specific to a single isomer.

Stereoselective Synthesis

Achieving high enantiopurity requires sophisticated synthetic strategies. A common and effective approach is the use of chiral auxiliaries, which guide the reaction to favor the formation of one diastereomer over another.

-

Synthesis of cis-Isomers (CAMP): A well-established method involves using menthol as a chiral auxiliary.[2] For instance, (5S)-(d-menthyloxy)-2(5H)-furanone can be reacted to form a cyclopropane intermediate. The bulky menthol group directs the cyclopropanation to occur on a specific face of the molecule, leading to a high diastereomeric excess. Subsequent chemical transformations then yield the desired enantiomer of CAMP.[2][6]

-

Synthesis of trans-Isomers (TAMP): The synthesis of the trans isomers can be achieved through different strategies, such as organocatalytic asymmetric cyclopropanation reactions performed on a chiral substrate.[2]

Chiral Resolution and Separation

When a synthesis produces a mixture of enantiomers (a racemate), they must be separated. This process is known as chiral resolution.

Experimental Protocol: Chiral HPLC Separation

High-Performance Liquid Chromatography (HPLC) with a Chiral Stationary Phase (CSP) is a powerful and widely used technique for separating enantiomers.[8] Polysaccharide-based CSPs, such as those derived from cellulose or amylose tris(3,5-dimethylphenylcarbamate), are particularly effective.[9][10]

-

Sample Preparation: The racemic mixture of the aminocarboxylic acid is often derivatized to improve its interaction with the CSP and enhance detection. A common derivatizing agent is 4-chloro-7-nitro-1,2,3-benzoxadiazole (NBD-Cl), which attaches to the primary amine.[10]

-

Column Selection: Choose an appropriate polysaccharide-based chiral column (e.g., Chiralpak® IA, Chiralcel® OD-H). Coated-type CSPs often show better separation than covalently bonded types for these compounds.[9][10]

-

Mobile Phase: A normal-phase mobile phase, typically a mixture of hexane and an alcohol like 2-propanol, is used. The ratio is optimized to achieve baseline separation (e.g., 10-30% 2-propanol in hexane).[9]

-

Chromatographic Conditions:

-

Flow Rate: 1.0 mL/min.

-

Detection: UV (e.g., 310 nm) and/or Fluorescence (e.g., Ex: 470 nm, Em: 530 nm for NBD derivatives).[9]

-

Temperature: Ambient.

-

-

Analysis: The two enantiomers will elute at different retention times, allowing for their separation and quantification.

Caption: Generalized workflow for the chiral HPLC separation of enantiomers.

Part 4: Biological Significance and Applications

The rigid cyclopropane scaffold locks the aminomethyl and carboxylic acid groups into specific spatial orientations, mimicking different conformations of GABA. This allows the isomers to interact differently with GABA receptors.

-

GABA Receptor Specificity: The stereoisomers of 2-(aminomethyl)cyclopropanecarboxylic acid exhibit distinct pharmacological profiles. For example, at the GABA-rho (formerly GABAC) receptor, (+)-CAMP acts as an agonist, while (-)-CAMP shows opposite pharmacology.[11] This highlights the critical importance of stereochemistry in receptor binding and activation.

-

Therapeutic Potential: As GABA analogs, these compounds are key intermediates and building blocks in the synthesis of drugs for treating neurological conditions.[3] Their applications are explored in:

-

Epilepsy and Neuropathic Pain: By modulating GABAergic neurotransmission.

-

Antidepressants: Derivatives such as Midalcipran, a 1-phenyl-2-(aminomethyl)cyclopropanecarboxylic acid derivative, have been developed as antidepressants.[7]

-

Conclusion

This compound, while structurally simple and achiral, is part of a broader family of cyclopropane-constrained amino acids that are of immense interest to science. The true complexity and therapeutic potential lie within its structural isomer, 2-(aminomethyl)cyclopropanecarboxylic acid, and its four distinct stereoisomers. The ability to synthesize and isolate these individual isomers is a critical task in modern drug development, as their biological effects are highly dependent on their precise three-dimensional structure. Continued research into the synthesis, separation, and pharmacological evaluation of these GABA analogs holds significant promise for the development of next-generation therapeutics for a range of central nervous system disorders.

References

-

Title: this compound | C5H9NO2 Source: PubChem URL: [Link]

-

Title: Four Stereoisomers of 2-Aminomethyl-1-cyclopropanecarboxylic Acid: Synthesis and Biological Evaluation Source: Bulletin of the Chemical Society of Japan URL: [Link]

-

Title: (1R,2S)-2-(aminomethyl)cyclopropane-1-carboxylic acid Source: PubChem URL: [Link]

-

Title: Synthesis of racemic 2-(aminomethyl)cyclopropane-1,1- dicarboxylic acid as a new constrained Source: SCIDAR URL: [Link]

-

Title: Four Stereoisomers of 2-Aminomethyl-1-cyclopropanecarboxylic Acid: Synthesis and Biological Evaluation Source: Oxford Academic URL: [Link]

-

Title: Synthetic route to the 2‐(aminomethyl)cyclopropane‐1,1‐dicarboxylic acid 11 Source: ResearchGate URL: [Link]

-

Title: 1-Aminocyclopropane-1-carboxylic acid Source: Wikipedia URL: [Link]

-

Title: (+)-cis-2-Aminomethylcyclopropane carboxylic acid Source: Wikipedia URL: [Link]

-

Title: this compound hydrochloride Source: MySkinRecipes URL: [Link]

-

Title: 1-Aryl-2-(aminomethyl)cyclopropanecarboxylic acid derivatives. A new series of potential antidepressants Source: PubMed URL: [Link]

-

Title: An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020) Source: National Institutes of Health (NIH) URL: [Link]

-

Title: Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases Source: YAKHAK HOEJI URL: [Link]

-

Title: (PDF) Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases Source: ResearchGate URL: [Link]

Sources

- 1. scidar.kg.ac.rs [scidar.kg.ac.rs]

- 2. academic.oup.com [academic.oup.com]

- 3. This compound hydrochloride [myskinrecipes.com]

- 4. This compound | C5H9NO2 | CID 15033901 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 1-Aminocyclopropane-1-carboxylic acid - Wikipedia [en.wikipedia.org]

- 6. academic.oup.com [academic.oup.com]

- 7. 1-Aryl-2-(aminomethyl)cyclopropanecarboxylic acid derivatives. A new series of potential antidepressants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020) - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases [yakhak.org]

- 10. researchgate.net [researchgate.net]

- 11. (+)-cis-2-Aminomethylcyclopropane carboxylic acid - Wikipedia [en.wikipedia.org]

Biological activity of 1-(aminomethyl)cyclopropanecarboxylic acid derivatives

An In-Depth Technical Guide to the Biological Activity of 1-(Aminomethyl)cyclopropanecarboxylic Acid Derivatives

For Researchers, Scientists, and Drug Development Professionals

Abstract

The this compound scaffold represents a fascinating and highly versatile class of molecules in medicinal chemistry. Characterized by a conformationally rigid cyclopropane ring, these derivatives have been explored for a wide array of biological activities, primarily centered on neurological and psychiatric disorders. The strained three-membered ring imparts unique stereochemical and electronic properties, making these compounds valuable probes for studying enzyme mechanisms and receptor interactions.[1][2][3] This guide synthesizes the current understanding of their mechanisms of action, therapeutic applications, and the experimental methodologies used to evaluate their biological profiles. We will delve into their roles as antidepressants, anticonvulsants, and modulators of key neurotransmitter systems, providing field-proven insights for professionals in drug discovery and development.

Introduction: The Significance of the Cyclopropyl Moiety

The cyclopropane ring, a common feature in many biologically active compounds, confers a high degree of conformational rigidity.[2][3] Unlike flexible aliphatic chains, the fixed spatial arrangement of substituents on a cyclopropane ring allows for more precise interactions with biological targets. In the context of this compound, this structure can be viewed as a constrained analogue of the major inhibitory neurotransmitter, γ-aminobutyric acid (GABA).[4][5] This structural constraint is a powerful tool in drug design, enabling the development of molecules with enhanced selectivity and potency for specific receptors and transporters.[5] Derivatives of this core structure have shown a broad spectrum of pharmacological activities, including antidepressant, anticonvulsant, antifungal, and anti-inflammatory properties.[1][6][7]

Core Mechanisms of Action

The biological activities of these derivatives are diverse, stemming from their ability to interact with multiple targets within the central nervous system (CNS).

Modulation of GABAergic Systems

As conformationally restricted analogues of GABA, a primary line of investigation has been their effect on the GABAergic system.[4][5] GABA's flexibility allows it to adopt different conformations to bind to various receptors (e.g., GABA-A, GABA-B) and transporters.[5] By locking the aminomethyl and carboxylic acid groups into specific spatial orientations, cyclopropane derivatives can achieve selectivity for these targets.

For instance, the trans isomer of 2-(aminomethyl)cyclopropane carboxylic acid (TAMP) was found to be significantly more active in hyperpolarising central neurons than the cis isomer, suggesting that invertebrate GABA receptors preferentially bind GABA in an extended conformation.[4] However, both isomers were weak inhibitors of [3H]-muscimol binding to rat brain membranes and did not inhibit synaptosomal GABA uptake, indicating that simple, unsubstituted derivatives may not be potent direct agonists or uptake inhibitors in mammalian systems.[4] This highlights the nuanced structure-activity relationships at play.

Caption: Modulation of GABAergic signaling by cyclopropane derivatives.

Monoamine Reuptake Inhibition

A clinically significant mechanism for certain aryl-substituted derivatives is the inhibition of monoamine reuptake. The antidepressant Milnacipran (a derivative of 1-phenyl-2-(aminomethyl)cyclopropanecarboxylic acid) is a prime example.[6][8] It functions as a serotonin-norepinephrine reuptake inhibitor (SNRI), increasing the synaptic concentrations of these neurotransmitters. This mechanism is central to its efficacy in treating depression and fibromyalgia. The specific stereochemistry of the cyclopropane ring is crucial for its activity.

Interaction with Glutamatergic Systems

The parent compound, 1-aminocyclopropanecarboxylic acid (ACC), is a known ligand of the glycine modulatory site on the N-methyl-D-aspartate (NMDA) receptor, a key component of the excitatory glutamatergic system.[3] ACC can act as a partial agonist at this site.[9] This interaction provides another avenue for CNS modulation, as the NMDA receptor is deeply involved in synaptic plasticity, learning, and memory, and its dysfunction is implicated in numerous neurological disorders.

Therapeutic Applications and Biological Activities

The diverse mechanisms of action translate into a range of potential therapeutic uses, with the most robust evidence in the fields of depression and epilepsy.

Antidepressant Activity

A series of 1-aryl-2-(aminomethyl)cyclopropanecarboxylic acid derivatives were synthesized and evaluated as potential antidepressants, with several showing higher activity than the tricyclic antidepressants imipramine and desipramine in animal models.[6] This line of research led to the development of Milnacipran, which was selected for clinical evaluation due to its strong pharmacological activity and favorable side-effect profile.[6][8]

Anticonvulsant Properties

The rigid cyclopropane scaffold has been incorporated into novel compounds designed as antiepileptic drugs (AEDs).[10] Seizures often result from an imbalance between excitatory and inhibitory neurotransmission.[11] Compounds targeting voltage-gated sodium channels or enhancing GABAergic inhibition are common strategies for AED development.[11]

A series of tetramethylcyclopropanecarboxamide derivatives were evaluated in murine maximal electroshock (MES) and subcutaneous pentylenetetrazole (scMet) seizure tests.[10] The MES test is particularly useful for identifying agents that act via sodium channel blockade.[11] One of the most potent compounds from this study, N-(2,2,3,3-tetramethylcyclopropanecarboxamide)-p-phenyl-sulfonamide, demonstrated a high protective index, making it a promising candidate for further development.[10]

Table 1: Summary of Anticonvulsant Activity Data for Selected Derivatives

| Compound Class | Test Model | Most Active Compound | ED₅₀ (mg/kg) | Protective Index (PI) | Reference |

| Tetramethylcyclopropanecarboxamides | Rat MES | N-(2,2,3,3-tetramethylcyclopropanecarboxamide)-p-phenyl-sulfonamide | 26 | >19 | [10] |

| Enaminones | Rat MES | Ethyl 4-[(4-chlorophenyl)amino]-6-methyl-2-oxocyclohex-3-ene-1-carboxylate | 3.0 | >83.3 | [12] |

| Enaminones | Rat MES | Methyl 4-[(p-chlorophenyl)amino]-6-methyl-2-oxo-cyclohex-3-en-1-oate | 5.8 | >65.5 | [13] |

Note: While not all compounds listed are direct derivatives of this compound, their development often stems from related structural concepts and screening paradigms for anticonvulsant activity.

Other Investigated Biological Activities

Beyond the CNS, derivatives of this class have been investigated for a variety of other potential applications:

-

Anti-inflammatory Properties: Some studies suggest potential anti-inflammatory effects, though the mechanism is not yet well-defined.[7]

-

Antifungal Activity: Promising results have been shown against several fungal strains, including Candida albicans and Aspergillus niger.[7]

-

Cancer Research: Preliminary studies indicate potential as cancer chemotherapeutic agents, possibly through inhibition of L-amino acid transporters which are crucial for cancer cell metabolism.[1][7]

-

Ion Channel Modulation: Research suggests interaction with the α2δ subunit of voltage-gated calcium channels, a target for drugs like gabapentin and pregabalin.[7][14]

Key Experimental Protocols

Evaluating the biological activity of these derivatives requires a combination of in vitro and in vivo assays to determine target engagement, potency, and efficacy.

Protocol 1: In Vitro GABA-A Receptor Binding Assay

This protocol is designed to assess the affinity of a test compound for the GABA-A receptor complex. It is a competitive binding assay using a radiolabeled ligand.

Objective: To determine the inhibitory concentration (IC₅₀) of a test derivative for the binding of a known GABA-A agonist (e.g., [³H]-muscimol) to synaptic membranes.

Materials:

-

Rat brain tissue (cortex or cerebellum)

-

Sucrose buffer (0.32 M sucrose)

-

Tris-HCl buffer (50 mM, pH 7.4)

-

[³H]-muscimol (radioligand)

-

Unlabeled GABA (for non-specific binding determination)

-

Test compounds (this compound derivatives)

-

Glass fiber filters

-

Scintillation counter and fluid

Methodology:

-

Membrane Preparation: Homogenize fresh rat brain tissue in ice-cold sucrose buffer. Centrifuge the homogenate at 1,000 x g for 10 minutes. Collect the supernatant and centrifuge again at 20,000 x g for 20 minutes. Resuspend the resulting pellet (crude synaptic membranes) in Tris-HCl buffer.

-

Binding Assay: In test tubes, combine the membrane preparation, [³H]-muscimol (at a final concentration near its Kd, e.g., 2-5 nM), and varying concentrations of the test compound.

-

Controls: Prepare tubes for total binding (no competitor) and non-specific binding (containing a high concentration of unlabeled GABA, e.g., 1 mM).

-

Incubation: Incubate all tubes at 4°C for 20-30 minutes.

-

Filtration: Rapidly filter the contents of each tube through glass fiber filters using a cell harvester. Wash the filters quickly with ice-cold buffer to remove unbound radioligand.

-

Quantification: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

-

Data Analysis: Calculate the percentage of specific binding for each concentration of the test compound. Plot the percentage of inhibition against the log concentration of the test compound and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

Causality and Validation: This assay directly measures the ability of a compound to compete for the same binding site as a known GABA agonist. The inclusion of non-specific binding controls is critical to ensure that the measured effect is due to specific receptor interaction. A lower IC₅₀ value indicates a higher binding affinity.

Protocol 2: In Vivo Maximal Electroshock (MES) Seizure Test

This is a standard preclinical model for screening potential anticonvulsant drugs, particularly those effective against generalized tonic-clonic seizures.[10][11]

Objective: To determine the median effective dose (ED₅₀) of a test derivative required to prevent the hind limb tonic extension phase of an MES-induced seizure.

Materials:

-

Male Sprague-Dawley rats or Swiss mice

-

Electroshock apparatus with corneal electrodes

-

Saline solution (0.9% NaCl)

-

Test compounds and vehicle (e.g., 0.5% methylcellulose)

Methodology:

-

Animal Preparation: Acclimate animals to the laboratory environment. Fast them overnight before the experiment but allow free access to water.

-

Compound Administration: Administer the test compound or vehicle to groups of animals (n=8-10 per group) at various doses via the desired route (e.g., intraperitoneal or oral).

-

Pretreatment Time: Wait for a specific period (e.g., 30-60 minutes) to allow for drug absorption and distribution.

-

MES Induction: Apply a drop of saline to the animal's eyes. Place the corneal electrodes on the corneas and deliver a supramaximal electrical stimulus (e.g., 50 mA for mice, 150 mA for rats, for 0.2 seconds).

-

Observation: Immediately after the stimulus, observe the animal for the presence or absence of the tonic hind limb extension. The absence of this phase is considered protection.

-

Data Analysis: For each dose group, calculate the percentage of animals protected. Use probit analysis to calculate the ED₅₀, the dose at which 50% of the animals are protected.

-

Neurotoxicity (Optional): Assess motor impairment using the rotarod test to determine the median toxic dose (TD₅₀). The ratio of TD₅₀/ED₅₀ gives the Protective Index (PI), a measure of the drug's margin of safety.[10][13]

Sources

- 1. Convenient synthesis, characterization and biological evaluation of novel 1-phenylcyclopropane carboxamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. docentes.fct.unl.pt [docentes.fct.unl.pt]

- 3. researchgate.net [researchgate.net]

- 4. The activity of cis and trans -2- (aminomethyl) cyclopropane carboxylic acids on GABA - related mechanisms in the central nervous system of Limulus and Periplanata and of mammals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Conformationally restricted GABA analogs: from rigid carbocycles to cage hydrocarbons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. 1-Aryl-2-(aminomethyl)cyclopropanecarboxylic acid derivatives. A new series of potential antidepressants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Buy this compound hydrochloride | 1421601-23-1 [smolecule.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. 1-Aminocyclopropane-1-carboxylic acid - Wikipedia [en.wikipedia.org]

- 10. Synthesis and anticonvulsant activity of aromatic tetramethylcyclopropanecarboxamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. iomcworld.org [iomcworld.org]

- 12. Synthesis and anticonvulsant activity of enaminones. Part 7. Synthesis and anticonvulsant evaluation of ethyl 4-[(substituted phenyl)amino]-6-methyl-2-oxocyclohex-3-ene-1-carboxylates and their corresponding 5-methylcyclohex-2-enone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Synthesis and anticonvulsant activity of enaminones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. GABA analogue - Wikipedia [en.wikipedia.org]

A Technical Guide to 1-(Aminomethyl)cyclopropanecarboxylic Acid: A Conformationally Restricted GABA Analog

For Researchers, Scientists, and Drug Development Professionals

Abstract

Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the mammalian central nervous system (CNS), playing a crucial role in maintaining the balance between neuronal excitation and inhibition.[1][2][3] Dysregulation of the GABAergic system is implicated in numerous neurological and psychiatric disorders, including epilepsy, anxiety, and neuropathic pain.[1][4][5] However, the therapeutic utility of GABA itself is limited by its inability to effectively cross the blood-brain barrier. This has driven the development of GABA analogs designed to overcome this limitation and modulate GABAergic transmission. This guide provides an in-depth technical examination of 1-(Aminomethyl)cyclopropanecarboxylic acid, a conformationally restricted GABA analog. By incorporating the aminomethyl and carboxylic acid moieties onto a cyclopropane scaffold, this molecule's flexibility is significantly reduced compared to the endogenous GABA molecule.[6][7] This structural constraint is a key design feature intended to lock the molecule into a specific three-dimensional shape, which can enhance its selectivity and affinity for specific GABAergic targets, such as GABA transporters (GATs). We will explore the synthetic chemistry, mechanism of action, pharmacological evaluation, and future therapeutic potential of this compound class, providing a comprehensive resource for professionals in neuroscience and drug development.

The GABAergic System: A Primer

The inhibitory effects of GABA are primarily mediated through its interaction with three main classes of receptors: GABAA, GABAB, and GABAC.[8]

-

GABAA Receptors: These are ionotropic receptors that form a chloride ion channel.[9][10] When GABA binds, the channel opens, allowing chloride ions (Cl⁻) to flow into the neuron.[9] This influx of negative ions hyperpolarizes the cell, making it less likely to fire an action potential, thus producing an inhibitory effect.[9] GABAA receptors are pentameric structures assembled from a diverse array of subunits and are the target for many clinically important drugs, including benzodiazepines and barbiturates.[10]

-

GABAB Receptors: These are metabotropic G-protein-coupled receptors.[11] Their activation leads to downstream signaling cascades that open potassium channels or inhibit calcium channels, resulting in a slower, more prolonged inhibitory effect.

-

GABAC Receptors: A subclass of ionotropic receptors, also linked to a chloride channel. They are less widespread than GABAA receptors and have a distinct pharmacology.

The action of GABA in the synaptic cleft is terminated by its reuptake into presynaptic neurons and surrounding glial cells. This process is mediated by a family of four distinct GABA transporters (GATs): GAT1, GAT2, GAT3, and the betaine-GABA transporter 1 (BGT1).[4][5] Inhibiting these transporters increases the extracellular concentration of GABA, thereby enhancing GABAergic signaling. This makes GATs a critical target for therapeutic intervention.[4][5]

The Rationale for Conformationally Restricted Analogs

The endogenous GABA molecule is highly flexible, capable of adopting numerous conformations in solution.[6][7] This flexibility allows it to interact with a variety of receptors and transporters. However, this lack of conformational specificity can lead to off-target effects and reduced potency when developing therapeutic agents.

The core principle behind This compound and similar analogs is conformational restriction .[6][7] By incorporating the GABA backbone into a rigid carbocyclic structure like a cyclopropane ring, the molecule's rotational freedom is limited.[6][12] This "locks" the pharmacophoric elements (the amine and carboxylic acid groups) into a specific spatial arrangement. The scientific causality is that this pre-organized conformation can be optimized to fit the binding pocket of a specific target (e.g., a GAT subtype) with higher precision than the flexible GABA molecule, potentially leading to increased potency and selectivity.[12][13]

Synthesis of this compound

The synthesis of cyclopropane-containing GABA analogs is a non-trivial chemical challenge. One established pathway for a related compound, 2-(aminomethyl)cyclopropane-1,1-dicarboxylic acid, involves a multi-step sequence starting from dimethyl 2-allylmalonate.[14][15] The key steps in such syntheses often include:

-

Cyclopropanation: Creating the three-membered ring structure. A common method is an iodocarbocyclization reaction.[14][15]

-

Functional Group Introduction: Introducing the amine functionality, often via an azide intermediate followed by reduction.[14]

-

Purification: Hydrolysis (saponification) of ester groups to yield the final carboxylic acid and subsequent purification steps.[14]

It is critical to control the stereochemistry during synthesis, as different isomers (e.g., cis and trans) can exhibit vastly different pharmacological activities.[13][16] For instance, studies on related cyclopropane analogs have shown that the trans-configuration can be crucial for selective activity at the BGT1 transporter subtype.[12]

Mechanism of Action: A Focus on GABA Transporters

While some GABA analogs like gabapentin and pregabalin surprisingly do not act directly on GABA receptors or transporters, their primary mechanism involves binding to the α₂δ-1 subunit of voltage-gated calcium channels.[1][7][17] However, the design of conformationally restricted analogs like this compound is often explicitly aimed at interacting with GABA transporters.

Studies on various cyclopropane-based GABA analogs have demonstrated their potential as potent and selective GAT inhibitors.[12][13] For example, a trans-3,4-methano analog showed inhibitory effects on GAT3 (IC₅₀ = 23.9μM) and BGT1 (IC₅₀ = 5.48μM).[13] The primary mechanism is competitive inhibition: the analog binds to the transporter's active site, preventing the reuptake of GABA from the synaptic cleft. This prolongs the presence of GABA in the synapse, enhancing its inhibitory effect on postsynaptic neurons.

Logical Flow: From Analog Design to Neuronal Inhibition

The following diagram illustrates the intended mechanism of action for a GAT-inhibiting GABA analog.

Caption: Workflow for an in vitro [³H]GABA transporter inhibition assay.

Electrophysiological Studies

Electrophysiology provides a functional readout of a compound's effect on neuronal activity. Whole-cell patch-clamp recording is the gold standard for this. [18] Principle: This technique measures the ionic currents flowing through a neuron's membrane. [18]To assess a GAT inhibitor, one can measure its effect on either tonic (persistent) or phasic (synaptic) GABAergic currents. An effective inhibitor would be expected to enhance these currents by increasing the ambient GABA concentration. [19][20] Step-by-Step Protocol (Measuring Tonic Currents):

-

Preparation: Prepare acute brain slices from a relevant region (e.g., hippocampus, thalamus) or use cultured neurons.

-

Recording Setup: Place the preparation in a recording chamber on an inverted microscope stage, continuously perfused with artificial cerebrospinal fluid (aCSF). [18]3. Patching: Using a micromanipulator, form a high-resistance "gigaseal" between a glass micropipette and the membrane of a target neuron. [21]Then, rupture the membrane to achieve the whole-cell configuration. The pipette contains an internal solution designed to isolate chloride currents. [18]4. Baseline Recording: Clamp the neuron's voltage at a specific holding potential (e.g., -70 mV) and record the baseline holding current. [18]5. Compound Application: Apply the test compound (e.g., this compound) to the bath via the perfusion system.

-

Measure Current Shift: An increase in extracellular GABA due to GAT inhibition will activate extrasynaptic GABAA receptors, leading to an outward shift in the holding current (representing an enhanced tonic inhibitory current). [19]7. Validation: At the end of the experiment, apply a GABAA receptor antagonist like bicuculline. This will block all GABAA-mediated currents, and the shift back to the initial baseline confirms that the observed effect was GABAergic. [19]The difference in holding current before and after bicuculline application quantifies the total tonic current. [19]

Animal Models

In vivo studies are essential to evaluate the therapeutic potential of a compound. Based on the role of GABA in the CNS, relevant animal models would include:

-

Epilepsy Models: Such as the pentylenetetrazole (PTZ)-induced seizure model or the maximal electroshock (MES) model in rodents. An effective GABAergic agent should increase the seizure threshold or prevent seizure generalization.

-

Neuropathic Pain Models: Such as the chronic constriction injury (CCI) or spared nerve injury (SNI) models. The compound's ability to alleviate allodynia or hyperalgesia would be assessed.

-

Anxiety Models: Such as the elevated plus-maze (EPM) or light-dark box tests. Anxiolytic effects are indicated by an increase in time spent in the open or illuminated areas.

Data Presentation: Comparative Pharmacology

The selectivity of a GABA analog is a critical parameter. Quantitative data from in vitro assays should be summarized for clear comparison.

Table 1: Hypothetical Inhibitory Profile of a Cyclopropane GABA Analog

| Target | IC₅₀ (µM) |

| Human GAT1 | > 100 |

| Human GAT2 | 75.3 |

| Human GAT3 | 15.2 |

| Human BGT1 | 4.8 |

| GABAA Receptor ([³H]muscimol binding) | > 100 |

This table illustrates how data would be presented to show a compound's potency and selectivity, in this case, for the BGT1 and GAT3 transporters over GAT1, GAT2, and the GABAA receptor.

Challenges and Future Directions

While conformationally restricted GABA analogs hold promise, several challenges remain. Achieving subtype selectivity among the four GATs is difficult due to structural similarities in their binding sites. Furthermore, ensuring favorable pharmacokinetic properties, such as oral bioavailability and brain penetration, is a significant hurdle in drug development.

Future research should focus on:

-

Stereospecific Synthesis: Developing efficient synthetic routes to produce enantiomerically pure isomers to isolate the most active and selective compounds.

-

Structure-Activity Relationship (SAR) Studies: Systematically modifying the cyclopropane scaffold to improve potency and selectivity.

-

Advanced Screening: Utilizing high-throughput screening and computational modeling to predict the binding modes and affinities of novel analogs, accelerating the discovery process.

-

PET Imaging: Developing selective PET radiotracers for GAT subtypes to enable in vivo target engagement studies and better understand their role in disease. [22]

Conclusion

This compound represents a scientifically grounded approach to modulating the GABAergic system. By employing the strategy of conformational restriction, these analogs offer the potential for enhanced selectivity and potency, primarily as inhibitors of GABA transporters. The rigorous application of the described in vitro and in vivo pharmacological assays is essential to fully characterize their mechanism of action and validate their therapeutic potential. As our understanding of the structural biology of GABA transporters and receptors deepens, the rational design of such targeted analogs will continue to be a vital and promising avenue in the development of next-generation CNS therapeutics.

References

A complete list of all sources cited in this guide.

-

Conformationally restricted GABA analogs: from rigid carbocycles to cage hydrocarbons. PubMed. Available at: [Link]

-

Recording of GABA-gated currents. Bio-protocol. Available at: [Link]

-

Effects of the conformationally restricted GABA analogues, cis- and trans-4-aminocrotonic acid, on GABA neurotransmission in primary neuronal cultures. PubMed. Available at: [Link]

-

Cyclopropane-based conformational restriction of GABA by a stereochemical diversity-oriented strategy: identification of an efficient lead for potent inhibitors of GABA transports. PubMed. Available at: [Link]

-

Rational Search for Betaine/GABA Transporter 1 Inhibitors—In Vitro Evaluation of Selected Hit Compound. PubMed Central. Available at: [Link]

-

Rational Search for Betaine/GABA Transporter 1 Inhibitors In Vitro Evaluation of Selected Hit Compound. ACS Publications. Available at: [Link]

-

A homogeneous assay to assess GABA transporter activity. PubMed. Available at: [Link]

-

Electrophysiology of ionotropic GABA receptors. PubMed Central. Available at: [Link]

-

Design and synthesis of cyclopropane-based conformationally restricted GABA analogues as selective inhibitors for betaine/GABA transporter 1. PubMed. Available at: [Link]

-

Cyclopropane-based conformational restriction of GABA by a stereochemical diversity-oriented strategy: identification of an efficient lead for potent inhibitors of GABA transports. Semantic Scholar. Available at: [Link]

-

The action of conformationally restricted analogues of GABA on Limulus and Helix central neurones. PubMed. Available at: [Link]

-

Structure-activity Studies on the Activity of a Series of Cyclopentane GABA Analogues on GABAA Receptors and GABA Uptake. PubMed. Available at: [Link]

-

GABA and its conformationally restricted analogues. ResearchGate. Available at: [Link]

-

Full article: Conformationally Restricted GABA Analogs: From Rigid Carbocycles to Cage Hydrocarbons. Taylor & Francis Online. Available at: [Link]

-

Methods for recording and measuring tonic GABAA receptor-mediated inhibition. Frontiers in Neural Circuits. Available at: [Link]

-

The Activity of Cis and Trans -2- (Aminomethyl) Cyclopropane Carboxylic Acids on GABA - Related Mechanisms in the Central Nervous System of Limulus and Periplanata and of Mammals. PubMed. Available at: [Link]

-

Cell-attached recordings of responses evoked by photorelease of GABA in the immature cortical neurons. Frontiers in Cellular Neuroscience. Available at: [Link]

-

Investigating the Role of GABA in Neural Development and Disease Using Mice Lacking GAD67 or VGAT Genes. MDPI. Available at: [Link]

-

MS Transport Assays for γ-Aminobutyric Acid Transporters—An Efficient Alternative for Radiometric Assays. ACS Publications. Available at: [Link]

-

GAT1 Transporter Assay. BioIVT. Available at: [Link]

-

Methods for recording and measuring tonic GABAA receptor-mediated inhibition. PubMed. Available at: [Link]

-

Synthesis of racemic 2-(aminomethyl)cyclopropane-1,1- dicarboxylic acid as a new constrained. SCIDAR. Available at: [Link]

-

A mouse model for visualization of GABA(B) receptors. PubMed. Available at: [Link]

-

Synthetic route to the 2‐(aminomethyl)cyclopropane‐1,1‐dicarboxylic acid 11. ResearchGate. Available at: [Link]

-

Pregabalin. Wikipedia. Available at: [Link]

- Process for the preparation of 1-amino-cyclopropane-carboxylic acid compounds. Google Patents.

-

The effects of cyclopentane and cyclopentene analogues of GABA at recombinant GABA(C) receptors. PubMed. Available at: [Link]

-

Toward Imaging of the GABA Transporter Type 1 In Vivo: Quantitative Evaluation of 4 Novel PET Radiotracers in Nonhuman Primates. PubMed Central. Available at: [Link]

-

γ-Hydroxybutyric acid. Wikipedia. Available at: [Link]

-

This compound hydrochloride. MySkinRecipes. Available at: [Link]

-

How Do GABA Analogs Work?. RxList. Available at: [Link]

- Simple synthesis process of 1-aminocyclopropane-1-carboxylic acid. Google Patents.

-

Gamma-aminobutyric acid analogs. Drugs.com. Available at: [Link]

-

Defining Affinity with the GABAA Receptor. PubMed Central. Available at: [Link]

-

GABAA receptor. Wikipedia. Available at: [Link]

-

GABA. Wikipedia. Available at: [Link]

-

On high- and low-affinity agonist sites in GABAA receptors. PubMed. Available at: [Link]

-

Novel Molecule Exhibiting Selective Affinity for GABAA Receptor Subtypes. SciSpace. Available at: [Link]

-

Defining affinity with the GABAA receptor. PubMed. Available at: [Link]

Sources

- 1. How Do GABA Analogs Work? - Uses, Side Effects, Drug Names [rxlist.com]

- 2. drugs.com [drugs.com]

- 3. GABA - Wikipedia [en.wikipedia.org]

- 4. Rational Search for Betaine/GABA Transporter 1 Inhibitors—In Vitro Evaluation of Selected Hit Compound - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Conformationally restricted GABA analogs: from rigid carbocycles to cage hydrocarbons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. tandfonline.com [tandfonline.com]

- 8. mdpi.com [mdpi.com]

- 9. Electrophysiology of ionotropic GABA receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 10. GABAA receptor - Wikipedia [en.wikipedia.org]

- 11. A mouse model for visualization of GABA(B) receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Design and synthesis of cyclopropane-based conformationally restricted GABA analogues as selective inhibitors for betaine/GABA transporter 1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Cyclopropane-based conformational restriction of GABA by a stereochemical diversity-oriented strategy: identification of an efficient lead for potent inhibitors of GABA transports - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. scidar.kg.ac.rs [scidar.kg.ac.rs]

- 15. researchgate.net [researchgate.net]

- 16. The activity of cis and trans -2- (aminomethyl) cyclopropane carboxylic acids on GABA - related mechanisms in the central nervous system of Limulus and Periplanata and of mammals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Pregabalin - Wikipedia [en.wikipedia.org]

- 18. bio-protocol.org [bio-protocol.org]

- 19. Frontiers | Methods for recording and measuring tonic GABAA receptor-mediated inhibition [frontiersin.org]

- 20. Methods for recording and measuring tonic GABAA receptor-mediated inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. frontiersin.org [frontiersin.org]

- 22. Toward Imaging of the GABA Transporter Type 1 In Vivo: Quantitative Evaluation of 4 Novel PET Radiotracers in Nonhuman Primates - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Pharmacological Profile of 1-(Aminomethyl)cyclopropanecarboxylic Acid and Its Derivatives

Abstract

1-(Aminomethyl)cyclopropanecarboxylic acid (ACP) and its structural analogues represent a class of conformationally restricted amino acids that have garnered significant interest in medicinal chemistry and pharmacology. Their rigid cyclopropane scaffold offers a unique three-dimensional structure that allows for precise probing of receptor binding sites. This guide provides a comprehensive analysis of the pharmacological profile of ACP-based compounds, elucidating their mechanisms of action, pharmacodynamic effects, and therapeutic potential. We will delve into their interactions with key neurological targets, including GABA and NMDA receptors, and present relevant experimental frameworks for their evaluation. This document is intended for researchers, scientists, and drug development professionals seeking a detailed understanding of this promising chemical entity.

Introduction: The Significance of Conformational Constraint

In drug design, constraining the flexibility of a molecule can lead to enhanced potency, selectivity, and improved pharmacokinetic properties. This compound is a prime example of this principle. As a constrained analogue of the principal inhibitory neurotransmitter, γ-aminobutyric acid (GABA), its cyclopropane ring locks the molecule into a specific spatial arrangement. This rigidity is crucial for its interaction with various biological targets, distinguishing its pharmacological profile from more flexible, linear molecules. Its derivatives have been explored for a range of therapeutic applications, most notably as potential antidepressants.[1][2] The core structure also serves as a valuable building block in the synthesis of novel pharmaceutical compounds, particularly for neurological disorders such as epilepsy, neuropathic pain, and anxiety.[3]

Mechanism of Action: A Multi-Target Profile

The pharmacological activity of this compound and its derivatives is not confined to a single target. Instead, they exhibit a complex interplay with several key components of the central nervous system.

Interaction with GABA Receptors

Given their structural similarity to GABA, ACP derivatives have been extensively studied for their effects on GABAergic systems. The stereochemistry of these molecules plays a pivotal role in their activity. For instance, studies on cis- and trans-2-(aminomethyl)cyclopropanecarboxylic acids (CAMP and TAMP, respectively) revealed distinct pharmacological actions at GABA receptors.[4][5]

-

GABAA Receptors: The trans-isomer (TAMP) was found to be a weak partial agonist at α1β2γ2L GABAA receptors.[5]

-